

# **Application Notes and Protocols for ALC67 Delivery Methods in In Vivo Studies**

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Compound of Interest		
Compound Name:	ALC67	
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### Introduction

The **ALC67** lipid nanoparticle (LNP) system is a clinically validated platform for the in vivo delivery of RNA-based therapeutics. Comprising the ionizable lipid ALC-0315 and the PEGylated lipid ALC-0159, this delivery system has been notably utilized in the Pfizer-BioNTech COVID-19 mRNA vaccine. This document provides detailed application notes and protocols for the formulation and in vivo application of **ALC67** LNPs, enabling researchers to leverage this powerful tool for their own therapeutic and research applications.

The key components of the **ALC67** system are:

- ALC-0315: An ionizable cationic lipid that is crucial for encapsulating the negatively charged RNA cargo and facilitating its release into the cytoplasm following endocytosis. At acidic pH within the endosome, ALC-0315 becomes protonated, leading to the disruption of the endosomal membrane and the release of the RNA payload.
- ALC-0159: A PEGylated lipid that forms a hydrophilic layer on the surface of the LNP. This
  "stealth" coating reduces opsonization and clearance by the immune system, thereby
  increasing the circulation half-life of the nanoparticles.
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): A helper phospholipid that contributes to the structural integrity of the LNP.



 Cholesterol: A structural lipid that stabilizes the LNP and modulates membrane fluidity, which can influence endosomal escape.

These components are typically formulated at a specific molar ratio to ensure the formation of stable, monodisperse LNPs with high RNA encapsulation efficiency.

### **Data Presentation**

The following tables summarize quantitative data from in vivo studies utilizing ALC-0315-based LNP formulations for the delivery of luciferase-encoding mRNA in mice. These data highlight the biodistribution and expression levels achievable with this delivery system.

Table 1: In Vivo Luciferase Expression in BALB/c Mice Following Intramuscular Injection of ALC-0315 LNPs

Time Point	Normalized Bioluminescence (Photons/second)
10 minutes	1.00 x 10^7
6 hours	5.00 x 10^9
12 hours	2.50 x 10^9
24 hours	1.00 x 10^9

Data extracted from a study comparing different LNP formulations. Values are representative for an ALC-0315-based LNP formulation.[1]

Table 2: Biodistribution of Luciferase Expression in Mice 6 Hours After Intravenous Injection of ALC-0315 LNPs



Organ	Luciferase Expression (Photons/second)
Liver	1 x 10^10
Spleen	5 x 10^8
Lungs	1 x 10^8
Kidneys	Below limit of detection
Heart	Below limit of detection
Brain	Below limit of detection

Data compiled from studies evaluating organ tropism of LNP formulations.[2]

## **Experimental Protocols**

## Protocol 1: Formulation of ALC67 Lipid Nanoparticles using Microfluidic Mixing

This protocol describes the preparation of **ALC67** LNPs encapsulating mRNA using a microfluidic mixing device.

#### Materials:

- ALC-0315 (in ethanol)
- ALC-0159 (in ethanol)
- DSPC (in ethanol)
- Cholesterol (in ethanol)
- mRNA in 50 mM sodium acetate buffer, pH 4.5
- Absolute ethanol
- Phosphate-buffered saline (PBS), pH 7.4



- Microfluidic mixing device (e.g., NanoAssemblr)
- Syringe pumps
- Dialysis cassette (10 kDa MWCO)
- Sterile filters (0.22 μm)

#### Procedure:

- Prepare Lipid Stock Solutions: Prepare individual stock solutions of ALC-0315, ALC-0159, DSPC, and cholesterol in absolute ethanol.
- Prepare Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 46.3:1.6:9.4:42.7
   (ALC-0315:ALC-0159:DSPC:Cholesterol).[3]
- Prepare Aqueous mRNA Solution: Dissolve the mRNA cargo in 50 mM sodium acetate buffer (pH 4.5) to a final concentration of 0.2 mg/mL.[2]
- Microfluidic Mixing:
  - Load the lipid mixture into one syringe and the aqueous mRNA solution into another syringe.
  - Set the flow rate ratio of the aqueous phase to the ethanolic lipid phase to 3:1.
  - Set the total flow rate to 10-12 mL/min.[2][3]
  - Pump the two solutions through the microfluidic mixing cartridge to initiate LNP formation.
- Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and raise the pH.
- · Concentration and Sterilization:
  - If necessary, concentrate the LNP solution using a centrifugal filter device.
  - Sterile-filter the final LNP formulation through a 0.22 μm filter.



 Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent nucleic acid stain (e.g., RiboGreen), respectively.

## Protocol 2: In Vivo Administration of ALC67 LNPs in Mice

This protocol outlines the procedure for administering **ALC67** LNPs to mice via intravenous (tail vein) or intramuscular injection.

#### Materials:

- ALC67 LNP formulation
- Sterile PBS, pH 7.4
- Insulin syringes (29-31G)
- Mouse restrainer
- 70% ethanol wipes

#### Procedure:

A. Intravenous (Tail Vein) Injection:

- Preparation: Dilute the LNP formulation in sterile PBS to the desired final concentration. A typical dose for luciferase mRNA is 0.75 mg/kg.[2]
- Animal Restraint: Place the mouse in a restrainer to secure it and expose the tail.
- Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
- Injection:
  - Wipe the tail with a 70% ethanol wipe.



- Using an insulin syringe, carefully insert the needle into one of the lateral tail veins at a shallow angle.
- Slowly inject the LNP solution (typically 100 μL volume).
- Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

#### B. Intramuscular Injection:

- Preparation: Dilute the LNP formulation in sterile PBS to the desired final concentration.
- Injection Site: Identify the quadriceps or tibialis anterior muscle of the hind limb.
- Injection:
  - Wipe the injection site with a 70% ethanol wipe.
  - Insert the needle into the muscle belly.
  - Inject the LNP solution (typically 50 μL volume).
  - Withdraw the needle.

## **Protocol 3: In Vivo Bioluminescence Imaging**

This protocol describes the non-invasive imaging of luciferase expression in mice following administration of luciferase mRNA-LNPs.

#### Materials:

- D-luciferin potassium salt
- Sterile PBS, pH 7.4
- In Vivo Imaging System (IVIS) or similar device
- Anesthesia system (e.g., isoflurane)



#### Procedure:

- Substrate Preparation: Dissolve D-luciferin in sterile PBS to a concentration of 15 mg/mL.
- Substrate Administration: At the desired time point post-LNP injection (e.g., 2, 6, 24 hours), administer the D-luciferin solution to the mice via intraperitoneal (IP) injection at a dose of 150 mg/kg (10 μL/g body weight).[2]
- Anesthesia: Anesthetize the mice using isoflurane.
- · Imaging:
  - Place the anesthetized mouse in the imaging chamber of the IVIS system.
  - Acquire bioluminescent images, typically with an exposure time of 1-5 minutes, depending on the signal intensity.
- Data Analysis: Use the accompanying software to quantify the bioluminescent signal (in photons/second) from regions of interest (ROIs) drawn around specific organs or the whole body.

## **Protocol 4: Ex Vivo Luciferase Assay in Tissues**

This protocol describes the quantification of luciferase activity in homogenized tissues to determine organ-specific expression.

#### Materials:

- Luciferase assay reagent
- · Cell lysis buffer
- Homogenizer
- Microcentrifuge
- Luminometer
- Protein assay kit (e.g., BCA)



#### Procedure:

- Tissue Collection: At the end of the in vivo study, euthanize the mice and dissect the organs of interest (e.g., liver, spleen, lungs).
- Tissue Homogenization:
  - Weigh each tissue sample.
  - Add an appropriate volume of ice-cold cell lysis buffer.
  - Homogenize the tissue using a mechanical homogenizer until a uniform lysate is obtained.
- Lysate Clarification: Centrifuge the tissue homogenate at 12,000 x g for 10-15 minutes at 4°C to pellet cell debris.
- Luciferase Assay:
  - Transfer the supernatant (clarified lysate) to a new tube.
  - $\circ\,$  Add a small volume of the lysate (e.g., 20  $\mu L)$  to a luminometer tube or a well of a 96-well plate.
  - Add the luciferase assay reagent according to the manufacturer's instructions.
  - Immediately measure the luminescence using a luminometer.
- Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay.
- Data Normalization: Normalize the luciferase activity (Relative Light Units, RLU) to the total protein content (mg) to obtain specific activity (RLU/mg protein).

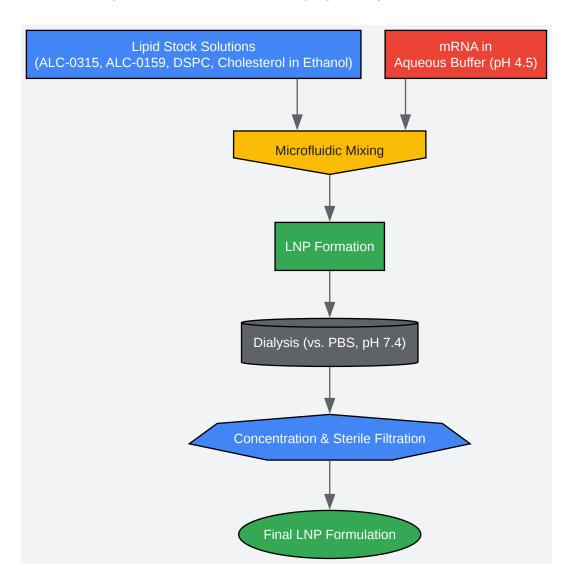
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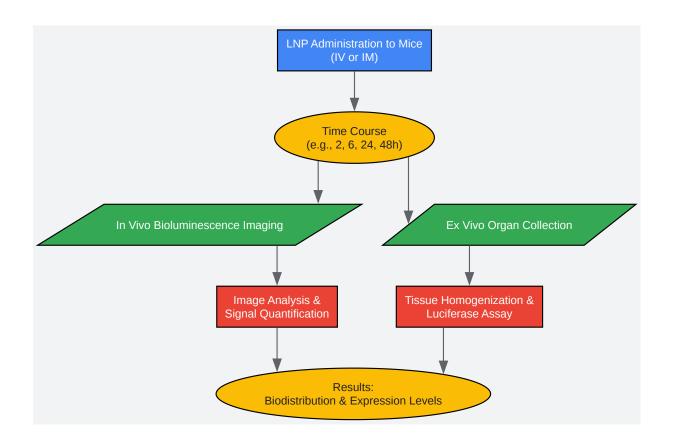
Caption: LNP cellular uptake and endosomal escape pathway.



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Caption: LNP formulation experimental workflow.





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Caption: In vivo experimental workflow.

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